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molecular formula C9H10ClNO B8588629 4-Chloro-1-(4-pyridinyl)-1-butanone

4-Chloro-1-(4-pyridinyl)-1-butanone

Cat. No. B8588629
M. Wt: 183.63 g/mol
InChI Key: DUNPXWOFDQPIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08937091B2

Procedure details

The title compound was synthesized from chlorobutyryl chloride (141 mg), pyridine (2 ml), and AlCl3 (260 mg).
Quantity
141 mg
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].[Al+3].[Cl-].[Cl-].[Cl-].[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:15]1[CH:16]=[CH:17][N:12]=[CH:13][CH:14]=1)=[O:6] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
141 mg
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
260 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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